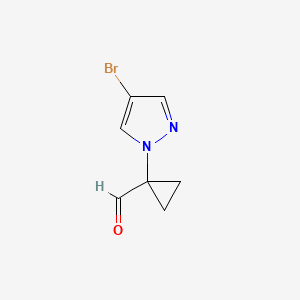

1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde

Description

Properties

IUPAC Name |

1-(4-bromopyrazol-1-yl)cyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-3-9-10(4-6)7(5-11)1-2-7/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEQCPNHHMHWDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C=O)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde typically involves the following steps:

Formation of the Bromopyrazole Intermediate: The synthesis begins with the bromination of pyrazole to form 4-bromopyrazole. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane.

Cyclopropanation: The next step involves the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction using a suitable cyclopropane precursor, such as diazomethane or a cyclopropylcarbene intermediate.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various reactions, including:

- Oxidation : Converting the aldehyde group to carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction : Reducing the aldehyde to alcohols with sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : The bromine atom can undergo nucleophilic substitution to form substituted pyrazole derivatives.

Medicinal Chemistry

This compound has been explored for its biological activities, particularly in drug discovery. Its mechanism of action involves interaction with biological targets through hydrogen bonding and hydrophobic interactions, which can modulate specific enzymes or receptors. For instance:

- Neurological Disorders : Compounds derived from pyrazole derivatives have shown potential in treating conditions such as Alzheimer's disease and Parkinson's disease by acting as allosteric modulators of muscarinic acetylcholine receptors .

Material Science

The compound is also investigated for its role in synthesizing specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties, suitable for various industrial applications.

A recent study synthesized derivatives of bis(spiropyrazolone)cyclopropanes, which include functionalities similar to those of 1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde. The study assessed their efficacy against leishmaniasis, demonstrating significant biological activity against various eukaryotic models, indicating potential therapeutic uses .

Case Study 2: Drug Development

Research into the modulation of M4 muscarinic acetylcholine receptors highlights the importance of compounds like 1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde in developing treatments for neurodegenerative diseases. The interaction mechanisms have been characterized, providing insights into their potential therapeutic effects .

Mechanism of Action

The mechanism of action of 1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde depends on its specific application. In drug discovery, for example, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromopyrazole group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, while the cyclopropane ring and aldehyde group can contribute to the overall binding affinity and specificity .

Comparison with Similar Compounds

1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:

1-(4-Chloropyrazol-1-yl)cyclopropane-1-carbaldehyde: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.

1-(4-Methylpyrazol-1-yl)cyclopropane-1-carbaldehyde: This compound has a methyl group instead of a bromine atom, which can influence its chemical properties and applications.

1-(4-Nitropyrazol-1-yl)cyclopropane-1-carbaldehyde: This compound has a nitro group instead of a bromine atom, which can alter its electronic properties and reactivity.

The uniqueness of 1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, emphasizing its anti-cancer properties and other pharmacological effects.

Synthesis

The synthesis of 1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde typically involves the bromination of pyrazole derivatives followed by cyclopropanation and aldehyde formation. The general synthetic pathway can be summarized as follows:

- Bromination : Introduction of bromine to the pyrazole ring.

- Cyclopropanation : Formation of the cyclopropane structure using suitable reagents.

- Aldehyde formation : Conversion to the carbaldehyde form through oxidation or other chemical transformations.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of various pyrazole derivatives, including 1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Case Studies

-

Cytotoxicity Assays :

- A study conducted by the National Cancer Institute (NCI) assessed the cytotoxic activity of this compound against multiple cancer types including leukemia, breast cancer, and melanoma. The results indicated significant growth inhibition in treated cell lines.

- For instance, in comparison to standard treatments like imatinib, 1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde exhibited a higher percentage of cell growth inhibition across various panels.

-

Molecular Docking Studies :

- In silico molecular docking studies have been performed to investigate the binding affinity of this compound to key targets such as epidermal growth factor receptor (EGFR). These studies suggest that it may act as a competitive inhibitor, potentially blocking pathways involved in tumor growth.

Other Biological Activities

Beyond its anti-cancer properties, preliminary research indicates that 1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde may possess other biological activities including:

- Antimicrobial Effects : Some derivatives have shown promise against bacterial strains.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, although detailed studies are required to confirm these effects.

Data Summary

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves cyclopropanation of a pre-functionalized pyrazole precursor. For example, cyclopropane rings can be introduced via [2+1] cycloaddition using diazo compounds or via Corey-Chaykovsky reactions. A key step is the coupling of 4-bromopyrazole with a cyclopropane-carbaldehyde moiety. Reaction parameters such as temperature (e.g., maintaining −78°C for diazo stability), solvent polarity (e.g., THF or DMF for polar intermediates), and catalyst choice (e.g., Rh(II) catalysts for cyclopropanation) significantly affect yield. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the aldehyde .

Q. How is the molecular structure of 1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : NMR reveals the aldehyde proton as a singlet near δ 9.8–10.2 ppm, while the cyclopropane protons appear as a multiplet (δ 1.5–2.5 ppm). The pyrazole protons show characteristic splitting patterns (e.g., doublets for H-3 and H-5). NMR confirms the aldehyde carbon at δ ~190–200 ppm and cyclopropane carbons at δ ~15–25 ppm .

- IR : A strong absorption band near 1700–1720 cm confirms the C=O stretch of the aldehyde .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification (e.g., [M+H] for CHBrNO: calc. 231.9732, observed 231.9735) .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of 1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde via X-ray diffraction, and how can SHELX software address these?

- Methodological Answer : Challenges include:

- Small Crystal Size : Requires high-intensity X-ray sources (e.g., synchrotron radiation) to collect sufficient diffraction data.

- Disorder in the Cyclopropane Ring : SHELXL’s rigid-bond restraint function can refine anisotropic displacement parameters to model ring strain accurately.

- Data-to-Parameter Ratio : SHELXD’s dual-space algorithm improves phase solution for low-resolution data. For example, structures of related pyrazole-carbaldehydes achieved R factors of 0.036–0.158 using SHELX refinement .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole-carbaldehyde derivatives?

- Methodological Answer :

- Dose-Response Analysis : Perform IC determinations across multiple assays (e.g., antimicrobial vs. antitubulin) to identify context-dependent activity .

- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., σ receptors), comparing in silico results with experimental IC values. Discrepancies may arise from solvent accessibility or protein flexibility .

Q. What strategies enhance regioselectivity during the cyclopropanation step in synthesizing 1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde?

- Methodological Answer :

- Catalyst Optimization : Rhodium(II) carboxylates (e.g., Rh(OAc)) favor trans-selectivity in cyclopropane formation.

- Steric Effects : Bulky substituents on the pyrazole ring direct cyclopropanation to the less hindered position.

- Temperature Control : Slow addition of diazo reagents at −78°C minimizes side reactions .

Q. How does the electronic nature of the cyclopropane ring influence the reactivity of the aldehyde group in derivatization reactions?

- Methodological Answer :

- Ring Strain : The cyclopropane’s bent bonds increase electrophilicity of the aldehyde, facilitating nucleophilic additions (e.g., Grignard reactions).

- Conjugation Effects : The aldehyde’s π-system conjugates weakly with the cyclopropane, reducing resonance stabilization and enhancing reactivity toward hydrazine (to form hydrazones) or alcohols (to form acetals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.